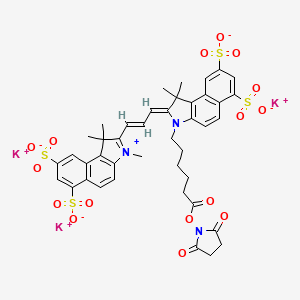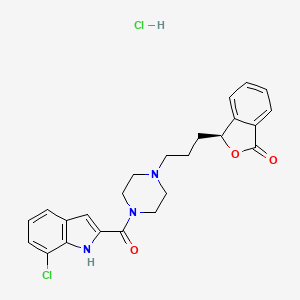
GluN2B-NMDAR antagonist-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GluN2B-NMDAR antagonist-2 is a compound that selectively inhibits the GluN2B subunit of the N-methyl-D-aspartate receptor (NMDAR). NMDARs are ionotropic glutamate receptors that play a crucial role in synaptic transmission, plasticity, and excitotoxicity in the central nervous system. The GluN2B subunit is particularly important in various neurological disorders, making this compound a valuable compound for research and therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GluN2B-NMDAR antagonist-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of phenylethanolamine derivatives, which are modified through various chemical reactions to achieve the desired antagonist properties . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and implementing stringent quality control measures. The process may include continuous flow chemistry techniques to enhance efficiency and reduce production costs . Additionally, purification steps such as crystallization and chromatography are employed to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
GluN2B-NMDAR antagonist-2 undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
GluN2B-NMDAR antagonist-2 has a wide range of scientific research applications:
Wirkmechanismus
GluN2B-NMDAR antagonist-2 exerts its effects by selectively binding to the GluN2B subunit of the NMDAR, thereby inhibiting its activity. This inhibition prevents the excessive influx of calcium ions into neurons, which is associated with excitotoxicity and neuronal damage . The compound interacts with specific binding sites on the GluN2B subunit, blocking the receptor’s function and modulating downstream signaling pathways involved in synaptic plasticity and neuronal survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ifenprodil: A well-known GluN2B-selective antagonist with similar binding properties.
Ro 25-6981: Another selective antagonist that targets the GluN2B subunit.
CP-101,606: A compound with high selectivity for GluN2B-containing NMDARs.
Uniqueness
GluN2B-NMDAR antagonist-2 is unique due to its specific binding affinity and selectivity for the GluN2B subunit, which makes it a valuable tool for studying the physiological and pathological roles of this receptor subtype. Its distinct chemical structure and pharmacokinetic properties also contribute to its effectiveness in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C24H25Cl2N3O3 |
|---|---|
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
(3S)-3-[3-[4-(7-chloro-1H-indole-2-carbonyl)piperazin-1-yl]propyl]-3H-2-benzofuran-1-one;hydrochloride |
InChI |
InChI=1S/C24H24ClN3O3.ClH/c25-19-8-3-5-16-15-20(26-22(16)19)23(29)28-13-11-27(12-14-28)10-4-9-21-17-6-1-2-7-18(17)24(30)31-21;/h1-3,5-8,15,21,26H,4,9-14H2;1H/t21-;/m0./s1 |
InChI-Schlüssel |
LBSFKARCSBQZBA-BOXHHOBZSA-N |
Isomerische SMILES |
C1CN(CCN1CCC[C@H]2C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=C(N4)C(=CC=C5)Cl.Cl |
Kanonische SMILES |
C1CN(CCN1CCCC2C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=C(N4)C(=CC=C5)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (1S,15R,17S,18S)-17-ethyl-5-[(1S,12S,14S,15E,18S)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B12370904.png)

![4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[2,3,5,6-tetradeuterio-4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide](/img/structure/B12370917.png)



![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12370939.png)
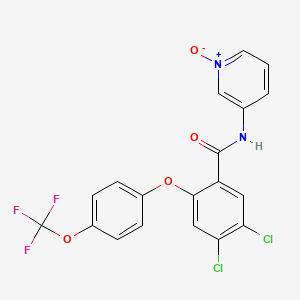
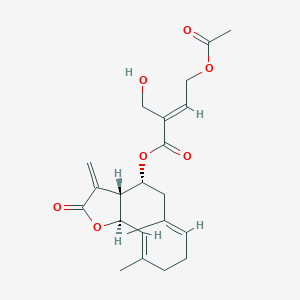
![(4S,5E,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodeca-1(12),5-dien-11-one](/img/structure/B12370956.png)
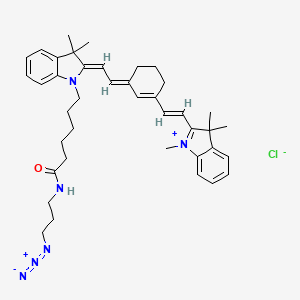

![2-[(3S,6S,9S,12S,16E,21S)-12-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-9-[(2S)-butan-2-yl]-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-3-yl]acetic acid](/img/structure/B12370975.png)
